5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a chloro group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a chlorinating agent, such as phosphorus oxychloride, to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbaldehyde
- 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
- 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-methanol
Uniqueness
5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a chloro group and a trifluoromethyl group on the pyrazole ring enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
1245067-01-9 |
---|---|
Molecular Formula |
C11H6ClF3N2O |
Molecular Weight |
274.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.